2-bromo-7-chloro-9H-fluorene
Description
Contextual Significance of Fluorene (B118485) and its Halogenated Derivatives in Modern Chemistry
Fluorene, a polycyclic aromatic hydrocarbon with a distinctive biphenyl (B1667301) structure bridged by a methylene (B1212753) group, serves as a fundamental building block in organic chemistry. frontiersin.org Its rigid and planar geometry, coupled with a large π-conjugated system, endows fluorene-based molecules with unique photophysical and electronic properties. These characteristics have made fluorene and its derivatives highly sought-after in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. smolecule.commdpi.com
The strategic introduction of halogen atoms, such as bromine and chlorine, onto the fluorene scaffold significantly modulates its electronic and physical properties. Halogenation can enhance thermal stability, influence molecular packing in the solid state, and alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications are crucial for fine-tuning the performance of organic electronic devices. For instance, the presence of heavy atoms like bromine can promote intersystem crossing, a key process in the functioning of phosphorescent OLEDs. nih.gov
Research Rationale for Investigating Bromo-Chloro-Fluorene Frameworks
The investigation into bromo-chloro-fluorene frameworks, such as 2-bromo-7-chloro-9H-fluorene, is driven by the desire to create materials with precisely controlled properties. The differential reactivity of the bromine and chlorine substituents offers a powerful tool for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. doi.orgresearchgate.net This reactivity difference allows for a stepwise introduction of different functional groups at the 2- and 7-positions of the fluorene core, leading to the synthesis of complex, asymmetric molecules with tailored functionalities.
This selective functionalization is of paramount importance in the design of advanced materials. For example, in the context of OLEDs, one position of the fluorene might be functionalized with a hole-transporting group, while the other is modified with an electron-transporting or emissive moiety. This molecular design strategy can lead to improved charge balance and enhanced device efficiency and stability. nih.gov
Scope and Academic Relevance of the Chemical Compound in Contemporary Research Endeavors
This compound is a key intermediate in the synthesis of a wide array of functional organic materials. Its academic relevance lies in its utility as a versatile building block for creating novel compounds with applications in materials science and organic electronics. Contemporary research endeavors focus on utilizing this compound in the synthesis of blue-light-emitting materials, which are crucial for full-color displays and solid-state lighting. smolecule.comresearchgate.net
The compound also serves as a model system for studying the fundamental principles of selective cross-coupling reactions and for understanding the structure-property relationships in halogenated aromatic systems. The insights gained from studying the reactivity and properties of this compound contribute to the broader field of organic synthesis and the rational design of new materials with desired optoelectronic characteristics.
Interactive Data Tables
Below are interactive tables summarizing key information for this compound and related compounds.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 99586-26-2 | acs.org |
| Molecular Formula | C₁₃H₈BrCl | acs.org |
| Molecular Weight | 279.56 g/mol | |
| Appearance | Solid | acs.org |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | acs.org |
| Compound | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) | Reference |
|---|---|---|
| 2-Bromofluorene (B47209) | ¹H NMR (CDCl₃, 300 MHz): δ 7.80 (d, J=7.5 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.54 (s, 1H), 7.42-7.30 (m, 4H), 3.91 (s, 2H). | chemicalbook.com |
| 2-Bromo-9-fluorenone (B123733) | IR (KBr): ν 1715 cm⁻¹ (C=O). | spectrabase.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chloro-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHCDWVOLNOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Functionalization of 2 Bromo 7 Chloro 9h Fluorene
Cross-Coupling Reactions at Bromo and Chloro Sites
Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of aryl halides. In the case of 2-bromo-7-chloro-9H-fluorene, the distinct electronic properties and bond strengths of the C-Br and C-Cl bonds provide a handle for selective transformations.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating biaryl structures and other carbon-carbon bonds. The reaction's utility in modifying this compound is significant due to the potential for selective reaction at either the bromo or chloro position.
Selective arylation or heteroarylation of this compound hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine bond. This inherent difference in reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact.
By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, chemists can achieve high selectivity for mono-arylation at the 2-position. For instance, using a palladium catalyst with phosphine (B1218219) ligands under relatively mild conditions will typically favor the reaction at the more labile C-Br bond. This strategy is crucial for the stepwise synthesis of unsymmetrically substituted 2,7-diaryl-9H-fluorenes. Once the bromo position is functionalized, more forcing reaction conditions, often involving more electron-rich and bulky phosphine ligands, can be employed to activate the C-Cl bond for a second Suzuki-Miyaura coupling with a different boronic acid.
The difference in reactivity between the bromide and chloride substituents in this compound is a direct consequence of their respective carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the Suzuki-Miyaura catalytic cycle.
This reactivity hierarchy (C-I > C-Br > C-Cl) is a well-established principle in palladium-catalyzed cross-coupling chemistry. For dihalogenated substrates like this compound, this differential reactivity allows for a predictable and controllable functionalization sequence. The first coupling reaction will almost exclusively occur at the 2-position (bromine substitution), and a subsequent coupling can then be directed to the 7-position (chlorine substitution). The choice of palladium catalyst and, particularly, the ancillary ligands, plays a critical role in modulating the reactivity and achieving the desired selectivity. While standard palladium catalysts can effectively cleave the C-Br bond, more sophisticated catalyst systems, often employing electron-rich and sterically hindered ligands, are necessary to activate the more robust C-Cl bond.
Table 1: General Reactivity Trends in Suzuki-Miyaura Coupling of Dihaloarenes
| Halogen at Position 2 | Halogen at Position 7 | Relative Reactivity | Typical Outcome of Monosubstitution |
| Bromo | Chloro | Bromo > Chloro | Substitution at the bromo position |
This table illustrates the generally accepted reactivity trend for Suzuki-Miyaura cross-coupling reactions on dihaloarenes, which is applicable to this compound.
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone for the synthesis of conjugated systems. Its application to this compound opens avenues for creating fluorene-based materials with interesting photophysical and electronic properties.
Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound can be performed selectively. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the preferential introduction of an alkynyl group at the 2-position. This selective mono-alkynylation yields 2-alkynyl-7-chloro-9H-fluorene derivatives, which are valuable intermediates for the synthesis of more complex conjugated materials.
These mono-alkynylated fluorenes can then undergo a second Sonogashira coupling at the 7-position, often under more vigorous conditions, to introduce a second, potentially different, alkynyl substituent. This stepwise approach enables the synthesis of unsymmetrical di-alkynylated fluorenes, which are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The extended π-conjugation provided by the alkynyl groups significantly influences the electronic and optical properties of the resulting fluorene (B118485) derivatives.
Table 2: Illustrative Selective Sonogashira Coupling of a Dihaloarene
| Starting Material | Coupling Partner | Catalyst System | Product of Monosubstitution |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 2-Alkynyl-7-chloro-9H-fluorene |
This table provides a representative example of a selective Sonogashira coupling, highlighting the preferential reaction at the bromo position.
Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound, again leveraging the differential reactivity of the C-Br and C-Cl bonds.
Stille Coupling: This reaction utilizes organostannanes as coupling partners. The general reactivity trend of aryl halides (I > Br > Cl) holds, allowing for selective coupling at the 2-position of this compound. The Stille reaction is known for its tolerance of a wide range of functional groups.
Negishi Coupling: Involving organozinc reagents, the Negishi coupling is another powerful tool for C-C bond formation. Similar to the other coupling reactions, selective functionalization at the more reactive bromo position can be readily achieved.
Heck Reaction: This reaction couples aryl halides with alkenes. While less commonly reported for the specific functionalization of this compound, the principles of selective C-Br bond activation would still apply, enabling the introduction of vinyl groups at the 2-position.
The choice among these coupling reactions often depends on the desired final product, the availability of starting materials (organoboron, organotin, organozinc reagents, or alkenes), and the functional group tolerance required for the specific synthetic route. In all cases, the ability to perform selective and sequential couplings is a key advantage offered by the this compound substrate.
Sonogashira Coupling Reactions
Functionalization at the 9-Position of the Fluorene Core
The methylene (B1212753) bridge at the C-9 position is the most reactive site for many transformations due to the acidity of its protons. The electron-withdrawing nature of the fused aromatic rings stabilizes the corresponding fluorenyl anion formed upon deprotonation, making this position a prime target for introducing alkyl, aryl, and other functional groups.
The most common method for C-9 alkylation is nucleophilic substitution, often facilitated by Phase Transfer Catalysis (PTC). This technique is highly effective for C-alkylation reactions involving the formation of carbanions. crdeepjournal.orgphasetransfer.com In this process, the fluorene derivative is treated with a strong base (e.g., aqueous sodium hydroxide) in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) ions into the organic phase to deprotonate the fluorene at the C-9 position. The resulting fluorenyl anion, now soluble in the organic phase, acts as a potent nucleophile and reacts with an alkylating agent (e.g., an alkyl halide) to yield the 9-alkylated product. crdeepjournal.orgacsgcipr.org
The high selectivity for mono-alkylation over di-alkylation is a notable advantage of PTC compared to other methods. crdeepjournal.org This methodology is robust and applicable to a wide range of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and propargyl halides.
Table 1: Representative Conditions for C-9 Alkylation of Fluorene Derivatives via Phase Transfer Catalysis
| Substrate | Base | Catalyst | Alkylating Agent | Solvent | Product Type |
|---|---|---|---|---|---|
| Fluorene Derivative | 50% aq. NaOH | TBAB | Alkyl Halide (R-X) | Dichloromethane | 9-Alkylfluorene |
| Fluorene Derivative | 50% aq. KOH | Aliquat 336 | Benzyl Chloride | Toluene | 9-Benzylfluorene |
| Phenylacetonitrile | 50% aq. NaOH | TEBA | Alkyl Halide (R-X) | N/A (Neat) | Mono-alkylated nitrile |
This table presents generalized conditions based on PTC principles; specific reaction parameters may vary.
While palladium catalysis is a cornerstone for functionalizing the aromatic rings of fluorene, particularly at the C-2 and C-7 positions via cross-coupling reactions, its application for direct functionalization at the nucleophilic C-9 position is less conventional. nih.govacs.org The reactivity at C-9 is overwhelmingly dominated by the acidity of the methylene protons, leading to functionalization via deprotonation and subsequent reaction with electrophiles. Palladium-catalyzed processes, such as cross-dehydrogenative coupling, have been developed for intramolecular C-H arylations to form fluorene-like structures, but these typically involve C-H bonds on the aromatic backbone rather than the C-9 position itself. nih.gov Therefore, C-9 functionalization of this compound primarily proceeds through the nucleophilic pathways described above.
Creating a spiro-center at the C-9 position introduces a three-dimensional, rigid, and twisted geometry to the fluorene core. This structural modification is highly valuable in materials science as it can prevent intermolecular aggregation (π-stacking), enhance solubility, and increase the glass transition temperature of derived polymers.
Two primary strategies are employed for this transformation:
Reaction with a Di-Grignard or Di-Lithio Reagent: This method typically starts with the corresponding fluorenone. 2-Bromo-7-chloro-9-fluorenone can be reacted with a bifunctional organometallic reagent, such as the Grignard reagent derived from 2,2'-dibromobiphenyl. The intramolecular cyclization following the addition reaction forms the spirobifluorene core.
Double Alkylation: this compound can be subjected to a double alkylation using a dihaloalkane (e.g., 1,4-dibromobutane (B41627) or 1,5-dibromopentane) under basic conditions, often using phase-transfer catalysis. The fluorenyl anion, formed in situ, sequentially displaces both halogen atoms of the alkyl chain, forming a new cycloalkane ring spiro-fused at the C-9 position.
Table 2: Synthetic Strategies for the Formation of Spiro-Centers at C-9 of Fluorene
| Starting Material | Reagent(s) | Key Transformation | Product Type |
|---|---|---|---|
| 2,7-Dihalofluorenone | 2,2'-Dibromobiphenyl + Mg or n-BuLi | Grignard/Lithio addition followed by intramolecular cyclization | 9,9'-Spirobifluorene |
| 2,7-Dihalofluorene | Dihaloalkane (e.g., Br(CH₂)nBr) + Base (PTC) | Sequential nucleophilic substitution (double alkylation) | Spiro[fluorene-9,1'-cycloalkane] |
Alkylation and Arylation at C-9
Investigation of Electrophilic Aromatic Substitution Reactions
Further functionalization of the aromatic rings of this compound can be achieved through Electrophilic Aromatic Substitution (EAS). masterorganicchemistry.comresearchgate.net In these reactions, an electrophile attacks the π-electron system of the aromatic rings, leading to the substitution of a hydrogen atom. hu.edu.jo The regiochemical outcome of EAS is dictated by the directing effects of the substituents already present on the fluorene core.
The bromo and chloro substituents at the C-2 and C-7 positions are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of resonance electron donation from their lone pairs. uci.edu
The bromo group at C-2 directs incoming electrophiles to the C-1 (ortho) and C-3 (ortho) positions. The para position (C-7) is already occupied.
The chloro group at C-7 directs incoming electrophiles to the C-6 (ortho) and C-8 (ortho) positions. The para position (C-2) is occupied.
Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to yield a mixture of isomers, with substitution occurring at the C-1, C-3, C-6, and C-8 positions. youtube.com The precise ratio of these products would depend on the specific reaction conditions and the subtle interplay between the directing strengths of the two halogen atoms.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for EAS |
|---|---|---|---|---|
| Bromo | C-2 | Inductive: Withdrawing / Resonance: Donating | ortho, para-Director (Deactivating) | C-1, C-3 |
| Chloro | C-7 | Inductive: Withdrawing / Resonance: Donating | ortho, para-Director (Deactivating) | C-6, C-8 |
C-H Functionalization Strategies
Direct C–H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the conversion of inert C–H bonds into new C-C or C-heteroatom bonds. While this strategy offers significant potential, its application to this compound presents specific challenges.
The primary challenge is chemoselectivity. The molecule contains highly reactive C-Br and C-Cl bonds, which are often the preferred sites for traditional transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). mdpi.comresearchgate.net A C-H activation catalyst would need to selectively react with one of the aromatic C-H bonds (at C-1, C-3, C-4, C-5, C-6, or C-8) without reacting at the carbon-halogen positions.
Achieving regioselectivity among the multiple non-equivalent aromatic C-H bonds is another significant hurdle. Without an internal directing group to guide the catalyst to a specific C-H bond, reactions would likely result in a difficult-to-separate mixture of isomers. researchgate.net While significant progress has been made in distal C-H functionalization, achieving predictable and selective activation on a complex substrate like this compound without a directing functionality remains a formidable synthetic challenge. researchgate.net
Iv. Advanced Spectroscopic and Structural Elucidation of 2 Bromo 7 Chloro 9h Fluorene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 2-bromo-7-chloro-9H-fluorene can be determined.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons at the C9 position.
The aromatic region would be complex due to the dissymmetric substitution pattern. The protons on each of the substituted benzene (B151609) rings will give rise to separate sets of signals. The methylene protons at the C9 position are expected to appear as a singlet, typically in the range of 3.8-4.0 ppm, based on data from similar fluorene (B118485) derivatives.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H1 | ~7.6-7.8 | d |
| H3 | ~7.5-7.7 | dd |
| H4 | ~7.3-7.5 | d |
| H5 | ~7.5-7.7 | d |
| H6 | ~7.3-7.5 | dd |
| H8 | ~7.6-7.8 | d |
| H9 (CH₂) | ~3.9 | s |
Note: The expected chemical shifts are estimations based on the analysis of related fluorene compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, including the effects of the bromine and chlorine substituents.
The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the fluorene core. The carbons directly bonded to the halogen atoms (C2 and C7) will be significantly deshielded and appear at lower field. The quaternary carbons (C4a, C4b, C8a, C9a) will also have characteristic chemical shifts.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C1 | ~120-125 |
| C2 | ~120-125 |
| C3 | ~128-132 |
| C4 | ~125-130 |
| C4a | ~140-145 |
| C4b | ~140-145 |
| C5 | ~125-130 |
| C6 | ~128-132 |
| C7 | ~130-135 |
| C8 | ~120-125 |
| C8a | ~140-145 |
| C9 | ~37 |
| C9a | ~140-145 |
Note: The expected chemical shifts are estimations based on the analysis of related fluorene compounds. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the connectivity between adjacent aromatic protons, aiding in the assignment of the complex aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C NMR data.
Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching (CH₂) | 2850-2950 |
| C=C aromatic ring stretching | 1450-1600 |
| C-H in-plane bending | 1000-1300 |
| C-H out-of-plane bending | 750-900 |
| C-Cl stretching | 600-800 |
| C-Br stretching | 500-600 |
Note: The expected wavenumbers are estimations based on typical ranges for these functional groups.
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-C backbone vibrations of the fluorene ring system. The C-Br and C-Cl stretching vibrations would also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For fluorene and its derivatives, the UV-Vis absorption spectra are primarily characterized by intense absorption bands in the ultraviolet region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the fluorene core.
The introduction of halogen atoms, such as bromine and chlorine, at the C-2 and C-7 positions of the fluorene ring is expected to influence the electronic properties of the molecule. These substituents can exert both inductive and resonance effects, leading to shifts in the absorption maxima (λmax) compared to the parent fluorene molecule. Generally, halogen substitution can lead to a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through the lone pairs of electrons on the halogen atoms.
Interactive Data Table: Expected UV-Vis Absorption Characteristics of Substituted Fluorenes.
| Compound Family | Typical Transition | Expected Wavelength Range (nm) | Influence of Halogen Substituents |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum is predicted to exhibit a distinctive pattern of molecular ion peaks due to the natural isotopic abundances of bromine and chlorine.
Bromine has two major isotopes, 79Br and 81Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). Chlorine has two main isotopes, 35Cl (approximately 75.8%) and 37Cl (approximately 24.2%). Consequently, a molecule containing one bromine and one chlorine atom will show a characteristic cluster of molecular ion peaks. The expected molecular ion (M+) peaks for this compound (C13H8BrCl) would appear at m/z values corresponding to the different isotopic combinations:
[M]+: C13H879Br35Cl (m/z ≈ 278)
[M+2]+: C13H881Br35Cl and C13H879Br37Cl (m/z ≈ 280)
[M+4]+: C13H881Br37Cl (m/z ≈ 282)
The relative intensities of these peaks can be predicted based on the isotopic abundances. The [M+2] peak is expected to be the most intense in this cluster. A similar pattern would be observed for the closely related compound, 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene (C15H12BrCl), with a molecular weight of approximately 307.62 g/mol . labproinc.com
The fragmentation of halogenated aromatic compounds in the mass spectrometer typically involves the loss of the halogen atoms. Therefore, the fragmentation pattern of this compound is expected to show prominent fragment ions corresponding to the sequential loss of bromine and chlorine radicals.
Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound.
| Ion | Isotopic Composition | Approximate m/z | Predicted Relative Intensity |
|---|---|---|---|
| [M]+ | C13H879Br35Cl | 278 | Base Peak (normalized) |
| [M+2]+ | C13H881Br35Cl / C13H879Br37Cl | 280 | Higher than [M]+ |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound has not been reported in the provided search results, valuable insights can be drawn from the crystal structure of the closely related compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene. nih.govresearchgate.net This compound crystallizes in the orthorhombic space group. nih.govresearchgate.net A key feature of its molecular structure is that the fluorene core, including the bromine atoms, is essentially coplanar. nih.govresearchgate.net This planarity is a common characteristic of the fluorene ring system.
Interactive Data Table: Crystallographic Data for the Analogous 2,7-Dibromo-9,9-dimethyl-9H-fluorene. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| a (Å) | 17.097 |
| b (Å) | 11.161 |
| c (Å) | 6.9120 |
| V (ų) | 1319.0 |
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In aromatic systems like fluorene derivatives, π–π stacking interactions are a significant contributor to the stability of the crystal structure.
In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between symmetry-related molecules, which stack along the c-axis. nih.govresearchgate.net The centroid-centroid distance between the interacting aromatic rings is reported to be 3.8409 Å. nih.govresearchgate.net This type of interaction is crucial for the charge transport properties of organic semiconductor materials, and its presence is therefore of significant interest.
V. Theoretical and Computational Investigations of 2 Bromo 7 Chloro 9h Fluorene
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. worldscientific.com By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and reactivity. For 2-bromo-7-chloro-9H-fluorene, DFT studies are instrumental in understanding how the bromo and chloro substituents at the C2 and C7 positions influence the electronic properties of the fluorene (B118485) core.
Theoretical calculations on similar fluorene-based compounds have demonstrated that the choice of functional and basis set, such as B3LYP/6-31G(d,p), provides reliable predictions of their molecular and electronic structures. nih.govsemanticscholar.org The introduction of halogen atoms, which are electron-withdrawing groups, is expected to significantly modulate the electronic landscape of the 9H-fluorene system. worldscientific.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. worldscientific.com
In the case of this compound, the halogen substituents are anticipated to lower the energies of both the HOMO and LUMO levels compared to the parent 9H-fluorene molecule. This effect is due to the inductive electron-withdrawing nature of bromine and chlorine. The HOMO-LUMO gap is a key determinant of the molecule's electronic absorption and emission properties. A smaller gap generally corresponds to absorption at longer wavelengths. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations. Actual values would require specific computational studies.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.20 | Energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.80 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 4.40 | Energy difference between HOMO and LUMO, influencing electronic transitions and reactivity. |
The introduction of bromine and chlorine atoms at the 2 and 7 positions of the 9H-fluorene core induces a significant redistribution of electron density. Due to their high electronegativity, these halogen atoms act as electron-withdrawing groups, leading to a polarization of the C-Br and C-Cl bonds. This results in a partial negative charge on the halogen atoms and a partial positive charge on the adjacent carbon atoms.
DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. For this compound, these maps are expected to show regions of high electron density around the bromine and chlorine atoms and lower electron density on the fluorene ring, particularly at the carbon atoms bonded to the halogens. This charge distribution is crucial in determining the molecule's intermolecular interactions, solubility, and behavior in electric fields.
Molecular Dynamics (MD) Simulations for Conformational Analysis
For this compound, MD simulations can be employed to explore the rotational freedom of the substituents and the flexibility of the fluorene ring itself. By simulating the molecule's motion over time, it is possible to identify the most stable conformations and the energy barriers between them. Such studies are particularly relevant when considering the molecule's interactions with other molecules, such as in a solvent or a solid-state matrix, as these interactions can influence the preferred conformation and, consequently, the material's properties. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. mdpi.com By developing a QSPR model, it is possible to predict the properties of new, unsynthesized compounds based on their molecular structure alone.
For this compound, QSPR models could be developed to predict a range of properties, such as its solubility, melting point, or electronic properties. This would involve compiling a dataset of known fluorene derivatives with their experimentally determined properties and then using statistical methods to correlate these properties with various molecular descriptors calculated from their structures. researchgate.net These descriptors can include constitutional, topological, geometrical, and electronic parameters. A validated QSPR model could then be used to predict the properties of this compound and guide the design of new fluorene derivatives with desired characteristics.
Solvatochromic Behavior and Solvent Interaction Studies
Solvatochromism refers to the change in a substance's color, or more broadly, its absorption and emission spectra, with a change in the polarity of the solvent. researchgate.net This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Studies on other 2,7-disubstituted fluorene analogs have shown that they can exhibit significant solvatochromic behavior, making them useful as fluorescent probes for sensing local environments. mdpi.comumsl.eduresearchgate.net
Table 2: Predicted Solvatochromic Shift of this compound in Different Solvents Note: The values in this table are hypothetical and illustrative. Actual solvatochromic shifts would need to be determined experimentally or through specific time-dependent DFT calculations.
| Solvent | Dielectric Constant | Predicted Absorption Maximum (λmax, nm) | Predicted Emission Maximum (λem, nm) |
|---|---|---|---|
| Hexane | 1.88 | 310 | 350 |
| Dichloromethane | 8.93 | 315 | 360 |
| Acetonitrile | 37.5 | 320 | 370 |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. scispace.com For this compound, several spectroscopic techniques can be simulated.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the UV-Vis absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can provide theoretical absorption maxima that can be compared with experimental data. nasa.gov
Furthermore, DFT calculations can be used to predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra can be invaluable in assigning the vibrational modes observed in experimental IR and Raman spectra.
Finally, methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure.
Vi. Applications in Advanced Materials Science
Organic Light-Emitting Diode (OLED) and Polymer Light-Emitting Diode (PLED) Components
The versatility of 2-bromo-7-chloro-9H-fluorene as a precursor allows for its incorporation into various layers of an OLED or PLED device, including the emissive layer, charge transport layers, and host materials.
Fluorene (B118485) derivatives are known for their high photoluminescence quantum yields, making them excellent candidates for use as emitters in OLEDs. The 2,7-disubstituted fluorene core, which can be synthesized from this compound, forms the backbone of many fluorescent materials.
The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology. Fluorene-based compounds are particularly promising for this application due to their wide bandgap, which allows for emission in the blue region of the spectrum. Anthracene derivatives are also a well-known class of polycyclic aromatic compounds frequently employed as emitters in OLED devices due to their high quantum yields and good thermal and electronic stability. By chemically modifying this compound, for instance, through Suzuki coupling reactions with arylboronic acids, it is possible to synthesize complex molecules that exhibit deep-blue emission with high color purity. For example, novel fluorinated anthracene-based deep-blue-emitting molecules have been designed and synthesized via Suzuki cross-coupling reactions.
Efficient charge injection and transport are crucial for the performance of OLEDs. Fluorene-based compounds have been extensively investigated for their charge-transporting properties. The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is beneficial for charge mobility.
By functionalizing this compound with appropriate electron-donating or electron-withdrawing groups, it is possible to synthesize materials specifically tailored for use as either Hole Transport Materials (HTMs) or Electron Transport Materials (ETMs). For instance, attaching arylamine moieties to the fluorene core can result in effective HTMs. A series of fluorene-based HTMs have been synthesized that offer tunable energy levels and carrier transport properties. Conversely, incorporating electron-deficient heterocycles can lead to the development of efficient ETMs. Spirobifluorene-modified materials with electron transport moieties like diphenyltriazine have been shown to enhance the performance of green phosphorescent OLEDs. aobchem.com
Table 1: Representative Performance of Fluorene-Based Hole Transport Materials This table presents typical data for fluorene derivatives and not specifically for materials derived from this compound.
| HTM Derivative | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Device Efficiency (cd/A) |
| DDF | -4.99 | 2.35 x 10⁻⁴ | - |
| 2M-DDF | -4.69 | 4.65 x 10⁻⁴ | 4.78 |
| 4M-DDF | -4.62 | 1.55 x 10⁻⁴ | - |
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse the phosphorescent emitter and to facilitate energy transfer. An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest emitter, preventing energy loss. Fluorene derivatives are attractive candidates for host materials due to their inherently high triplet energies.
The 2,7-disubstituted fluorene framework, accessible from this compound, can be used to construct host materials with excellent thermal and morphological stability. For instance, spiro[fluorene-9,9′-xanthene]-based host materials have been developed for efficient green and blue phosphorescent OLEDs. bldpharm.com These materials can be designed to have bipolar charge transport properties, which helps to balance the charge carrier injection and improve the device efficiency and lifetime. Bipolar host materials with a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor have demonstrated high external quantum efficiencies in yellow OLEDs. aobchem.com
Table 2: Performance of a Fluorene-Based Host Material in a Blue PhOLED This table presents representative data for a fluorene derivative and not specifically for a material derived from this compound.
| Host Material | Guest Emitter | Max. EQE (%) | Luminance Efficiency (cd/A) |
| TPSi-F | FIrpic | 15 | 30.6 |
| TPSi-F | FIrfpy | 9.4 | 15.1 |
The operational lifetime of an OLED is a critical factor for its commercial viability. The chemical stability of the organic materials used in the device plays a significant role in its longevity. The degradation of these materials can occur through various mechanisms, including photochemical reactions.
The introduction of halogen atoms, such as bromine and chlorine, onto the fluorene backbone can enhance the photostability of the resulting materials. These atoms can alter the electronic structure of the molecule in a way that makes it less susceptible to degradation under operational stress. Additionally, the bulky nature of these substituents can provide steric hindrance, preventing close intermolecular interactions that can sometimes lead to the formation of non-emissive aggregates and device degradation. Strategic deuteration of the luminescent compounds has also been shown to enhance the operational stability of OLEDs.
Emitters and Fluorescent Materials
Conjugated Polymers and Oligomers based on Fluorene Derivatives
Conjugated polymers derived from fluorene are a significant class of materials in organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and good charge transport characteristics. The 2- and 7-positions of the fluorene ring are particularly important for polymerization, as they allow for the extension of the conjugated system, leading to the formation of linear polymer chains. The presence of different halogens, such as bromine and chlorine in this compound, allows for selective and sequential chemical reactions, offering precise control over the final polymer structure.
The synthesis of functional fluorene-based polymers begins with the careful design and preparation of the monomeric units. A common strategy involves the synthesis of 2,7-dihalo-9,9-dialkylfluorenes. The alkyl chains at the C9 position are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques.
The synthesis typically starts from 9H-fluorene, which is first functionalized at the C9 position with two alkyl chains. This is generally achieved through a deprotonation of the acidic C9 protons with a strong base, followed by nucleophilic substitution with an alkyl halide. The next step is the halogenation at the 2 and 7 positions. For a monomer like this compound, this would involve selective halogenation reactions. However, the more common approach for polymer synthesis involves monomers with identical halogens, such as 2,7-dibromo-9,9-dialkylfluorene, which can then be used in various cross-coupling reactions.
A general synthetic route to 2,7-dihalo-9,9-dialkylfluorenes is outlined below:
Alkylation at C9: 9H-fluorene is treated with a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent, followed by the addition of an alkyl halide (e.g., 1-bromohexane or 1-bromooctane) to yield 9,9-dialkyl-9H-fluorene.
Halogenation at C2 and C7: The 9,9-dialkyl-9H-fluorene is then halogenated. For instance, bromination can be achieved using bromine in a suitable solvent, leading to the formation of 2,7-dibromo-9,9-dialkylfluorene.
The choice of alkyl side chains and the halogen atoms on the fluorene core allows for the fine-tuning of the monomer's electronic properties and its reactivity in subsequent polymerization steps.
Several polymerization techniques are employed to synthesize fluorene-based conjugated polymers. Among these, Suzuki polymerization is one of the most widely used methods due to its tolerance of a wide variety of functional groups and its excellent yields.
Suzuki Polymerization: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dibromo-fluorene monomer with a diboronic acid or diboronic ester comonomer. For the synthesis of polyfluorene homopolymers, a 2,7-dibromo-9,9-dialkylfluorene can be converted into a fluorene-2,7-diboronic acid or its ester derivative and then subjected to polymerization. Alternatively, copolymerization with other aromatic monomers, such as benzothiadiazole or thiophene, can be used to tune the electronic and optical properties of the resulting polymer.
Cyclopolymerization: This is another powerful technique for creating well-defined fluorene-based polymers. In this method, a bifunctional monomer containing two polymerizable groups is used. For instance, a fluorene monomer with diene moieties can undergo intramolecular cyclization followed by intermolecular propagation to form a polymer with a ladder-like structure. This can lead to polymers with enhanced rigidity and improved thermal stability.
The choice of polymerization technique has a significant impact on the molecular weight, polydispersity, and ultimately the performance of the resulting polymer in electronic devices.
The performance of fluorene-based polymers in various applications is intrinsically linked to their chemical structure. Key relationships have been established between the molecular architecture and the resulting electronic, optical, and thermal properties.
The substituents at the C9 position of the fluorene unit play a critical role in determining the properties of the corresponding polymers. These substituents, typically alkyl chains, are not part of the conjugated backbone but have a profound impact on the polymer's solubility, morphology, and electronic characteristics.
Solubility: The primary function of the 9,9-dialkyl substituents is to impart solubility to the rigid polymer backbone, enabling solution processing. Longer or branched alkyl chains generally lead to higher solubility.
Morphology: The nature of the side chains influences the polymer's ability to self-assemble and form ordered structures in the solid state. This, in turn, affects the charge transport properties of the material.
Electronic Properties: While not directly involved in the π-conjugation, the steric bulk of the 9,9-substituents can influence the torsion angle between adjacent fluorene units in the polymer chain, which can affect the effective conjugation length and the polymer's emission color.
| 9,9-Substituent | Effect on Solubility | Effect on Morphology |
| Short linear alkyl chains | Moderate solubility | Can lead to aggregation |
| Long linear alkyl chains | High solubility | Promotes interchain interactions |
| Branched alkyl chains | Very high solubility | Can disrupt packing |
The thermal and oxidative stability of polyfluorenes are critical for the long-term operational stability of devices fabricated from these materials. The fluorene ring itself is a relatively stable aromatic system. However, degradation can occur, particularly at the C9 position, under harsh conditions.
The introduction of bulky side chains at the C9 position can enhance the thermal stability of the polymer by increasing its glass transition temperature. Furthermore, the oxidative stability can be influenced by the presence of certain comonomers in the polymer backbone. One of the challenges with polyfluorenes is the formation of an undesirable low-energy green emission band upon thermal or photo-oxidative degradation, which has been attributed to the formation of fluorenone defects at the C9 position. Significant research has been dedicated to mitigating this issue through the design of more robust C9 substituents and the incorporation of antioxidant moieties.
Polyfluorenes are promising materials for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). Their good charge carrier mobility, high on/off ratios, and solution processability make them attractive for the fabrication of large-area, flexible electronic devices.
The performance of fluorene-based OFETs is highly dependent on the molecular structure of the polymer, the processing conditions, and the device architecture. The choice of comonomers in fluorene copolymers is a key strategy for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection from the electrodes. Furthermore, the solid-state packing of the polymer chains, which is influenced by the 9,9-substituents and processing techniques like annealing, plays a crucial role in determining the charge carrier mobility.
| Polymer Type | Typical Charge Carrier Mobility (cm²/Vs) | Key Structural Features |
| Homopolyfluorenes | 10⁻³ - 10⁻² | Simple, highly crystalline structures |
| Fluorene Copolymers | 10⁻² - 1 | Tunable energy levels, often amorphous |
The ongoing development of new fluorene-based polymers with optimized structures continues to push the performance boundaries of OFETs, paving the way for their integration into next-generation electronic applications.
Structure-Property Relationships in Fluorene-Based Polymers
Perovskite Solar Cell Applications
Fluorene derivatives are recognized for their potential in developing efficient and stable perovskite solar cells (PSCs). In the architecture of a PSC, the hole transporting material (HTM) plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. The ideal HTM should possess high hole mobility, suitable energy levels that align with the perovskite's valence band, and good film-forming properties.
The chemical structure of fluorene-based molecules can be readily modified at the C-2, C-7, and C-9 positions to fine-tune their electrochemical and physical properties. The introduction of halogen atoms, such as bromine and chlorine, can influence the electronic properties of the molecule. Halogens are electron-withdrawing and can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. This tuning is crucial for achieving efficient charge extraction from the perovskite layer.
While specific studies on this compound as an HTM are not found in the literature, the general strategy of using halogenated fluorenes is explored to enhance the performance of PSCs.
Other Advanced Material Applications
Organic scintillators are materials that emit light upon interaction with ionizing radiation. They are integral components of radiation detection systems in various fields, including medical imaging, high-energy physics, and national security. The performance of an organic scintillator is dependent on its ability to efficiently convert the energy of incoming radiation into detectable photons.
The introduction of heavy atoms, such as bromine, into organic molecules can enhance the scintillation properties. This is attributed to the "heavy atom effect," which can increase the probability of intersystem crossing from singlet to triplet excited states. In the context of thermally activated delayed fluorescence (TADF) materials used as scintillators, halogenation can facilitate the reverse intersystem crossing process, which helps in harvesting triplet excitons and can lead to improved scintillation efficiency. While research into halogenated TADF materials for scintillation is ongoing, specific data for this compound in this application is not available.
Dielectric materials are electrical insulators that can be polarized by an applied electric field. They are fundamental components in electronic devices such as capacitors, transistors, and integrated circuits. Polymers and organic molecules with high thermal stability and good dielectric properties are of significant interest for the microelectronics industry.
Research has been conducted on derivatives of 2,7-dibromofluorene (B93635) as potential dielectric materials. The introduction of bromine atoms onto the fluorene core is a strategy being explored to develop materials with desirable dielectric properties. These properties, combined with the inherent thermal stability of the fluorene structure, make such compounds candidates for applications in electronics. For instance, hybrid materials based on 2,7-dibromofluorene and benzocyclobutene have been synthesized to create polymers with high thermal stability and excellent dielectric characteristics.
Below is a table summarizing the general applications of related fluorene compounds.
| Application Area | Related Fluorene Derivative Class | Key Research Findings |
| Perovskite Solar Cells | Fluorene-based Hole Transporting Materials | Molecular structure can be modified to tune energy levels for efficient charge extraction. |
| Radiation Detection | Halogenated Thermally Activated Delayed Fluorescence Materials | Heavy atoms like bromine may enhance scintillation efficiency by facilitating the harvesting of triplet excitons. |
| Dielectric Materials | Derivatives of 2,7-dibromofluorene | Investigated for creating polymers with high thermal stability and favorable dielectric properties for electronic applications. |
Vii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes to Asymmetrically Substituted Fluorenes
The synthesis of asymmetrically substituted fluorenes like 2-bromo-7-chloro-9H-fluorene presents a significant challenge in regioselectivity. Traditional electrophilic halogenation methods often yield mixtures of isomers that are difficult to separate. Consequently, a primary direction for future research is the development of highly selective and efficient synthetic strategies.
Current research efforts are moving beyond multi-step procedures that involve protecting groups and are instead focusing on direct, regioselective C-H functionalization or precisely controlled halogenation of fluorene (B118485) precursors. A key emerging trend is the use of directing groups to guide halogenating agents to specific positions on the fluorene core. Furthermore, novel approaches utilizing flow chemistry are being explored to improve reaction control, minimize side-product formation, and enhance scalability. nih.gov The development of synthetic routes starting from biaryls and Meldrum's acid derivatives also presents a catalyst-free method for creating the fluorene backbone, which could be adapted for asymmetric targets. rsc.org
Future synthetic strategies will likely focus on:
Orthogonal Halogenation: Developing methods to introduce bromine and chlorine in separate, high-yield steps without mutual interference.
Transition-Metal Catalyzed C-H Halogenation: Employing catalysts that can selectively activate and halogenate specific C-H bonds on a pre-formed fluorene ring.
Convergent Synthesis: Building the this compound skeleton from pre-functionalized benzene (B151609) rings through ring-closing reactions, offering precise control over the substitution pattern.
Exploration of New Catalytic Systems for Efficient Functionalization
The differential reactivity of the C-Br and C-Cl bonds is the most significant feature of this compound, enabling its use in programmed, site-selective cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition by transition metal catalysts (e.g., palladium or nickel) than the C-Cl bond. This allows for the selective functionalization of the 2-position, leaving the 7-position available for subsequent reactions.
While palladium catalysts are well-established, future research is increasingly focused on exploring catalysts based on more abundant and less expensive metals like nickel and copper. rsc.org A major trend is the design of sophisticated ligands that can fine-tune the catalyst's activity and selectivity. For instance, sterically demanding or electron-rich ligands can be designed to enhance the catalyst's ability to discriminate between the C-Br and C-Cl bonds, even under conditions where the C-Cl bond might typically show some reactivity. Another emerging area is the use of dual-catalytic systems where two different catalysts operate in one pot to mediate sequential or orthogonal functionalizations.
The table below outlines potential catalytic systems and their targeted selectivity for dihalogenated fluorenes.
| Catalyst System | Ligand Type | Target Bond | Potential Application |
| Palladium(0) | Buchwald-type phosphine (B1218219) | C-Br (high selectivity) | Suzuki, Stille, Buchwald-Hartwig couplings |
| Nickel(0) | N-heterocyclic carbene (NHC) | C-Br, potential for C-Cl activation | Kumada, Negishi couplings |
| Copper(I) | Phenanthroline-based | C-Br (Ullmann-type couplings) | C-N, C-O, and C-S bond formation |
| Dual-Catalyst (e.g., Pd/Ni) | Orthogonal ligands | C-Br then C-Cl in one pot | Rapid synthesis of complex polymers |
Integration of Halogenated Fluorene Derivatives into Multi-Component Materials
Halogenated fluorenes are crucial building blocks for π-conjugated polymers and other functional organic materials used in electronics. tue.nl The this compound derivative is particularly valuable for creating well-defined copolymers and multi-component systems. By sequentially replacing the halogens with different functional groups via cross-coupling reactions, researchers can construct polymers with precisely alternating donor-acceptor units or other complex sequences. researchgate.net
Future research will focus on integrating these asymmetrically substituted fluorenes into a variety of advanced materials:
Conjugated Polymers for OLEDs: The fluorene unit provides a rigid, blue-emitting core. nwpu.edu.cn By attaching different aromatic groups at the 2- and 7-positions, the emission color, charge transport properties, and thermal stability of the resulting polymer can be finely tuned.
Dendrimers and Hyperbranched Polymers: The two distinct reactive sites allow the fluorene to act as a branching point, leading to the creation of three-dimensional macromolecular architectures for applications in light-harvesting and sensing.
Organic Field-Effect Transistors (OFETs): The ability to introduce different functionalities can modulate the HOMO/LUMO energy levels of the material, optimizing it for use as a p-type or n-type semiconductor.
Dielectric Materials: Hybrid materials based on fluorene and benzocyclobutene derivatives are being investigated for use as dielectric materials with high thermal stability. researchgate.net
The asymmetry of the starting material can induce specific morphologies and intermolecular packing in the solid state, which is a critical factor for optimizing the performance of organic electronic devices.
Advanced Characterization of Excited-State Dynamics in Fluorene-Based Materials
The photophysical properties of fluorene derivatives are central to their application in optoelectronic devices. The introduction of heavy atoms like bromine and chlorine significantly influences the excited-state dynamics. The "heavy-atom effect" promotes intersystem crossing (ISC)—the transition from a singlet excited state (S1) to a triplet excited state (T1). This can enhance phosphorescence, a property that is highly desirable for achieving high efficiency in certain types of OLEDs.
Future research will employ advanced spectroscopic techniques to unravel the complex photophysical processes in materials derived from this compound. msu.edunih.gov Techniques such as femtosecond transient absorption spectroscopy and time-resolved fluorescence spectroscopy can monitor the formation and decay of excited states on timescales from picoseconds to microseconds. nih.govrsc.org This allows researchers to quantify key parameters like the rates of internal conversion, intersystem crossing, and radiative decay (fluorescence and phosphorescence).
Key research questions to be addressed include:
How does the asymmetric halogenation pattern affect the S1-T1 energy gap and the rate of intersystem crossing?
What is the influence of solvent polarity and viscosity on the excited-state relaxation pathways? nih.gov
How do intermolecular interactions in the solid state (e.g., π-stacking) alter the photophysical behavior compared to isolated molecules in solution?
Understanding these dynamics is crucial for designing next-generation materials for applications in lighting, displays, and photovoltaics.
Computational Design and Prediction of Novel Fluorene Architectures for Targeted Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before undertaking their synthesis. worldscientific.com For derivatives of this compound, DFT calculations can provide valuable insights into how different substituents at the 2- and 7-positions will affect the molecule's electronic and optical properties.
Future research will increasingly rely on a synergistic approach combining computational prediction and experimental synthesis. High-throughput computational screening can be used to rapidly evaluate a large library of virtual compounds derived from the this compound scaffold. Properties that can be reliably predicted include:
| Predicted Property | Computational Method | Relevance to Application |
| HOMO/LUMO Energy Levels | DFT, TD-DFT | Charge injection/transport in OLEDs, OFETs |
| Absorption/Emission Spectra | Time-Dependent DFT (TD-DFT) | Color tuning for displays and lighting |
| Ionization Potential & Electron Affinity | DFT | Stability and performance of electronic devices |
| Triplet State Energy | DFT | Design of phosphorescent emitters for OLEDs |
| Charge Mobility | Molecular Dynamics (MD), Kinetic Monte Carlo | Efficiency of charge transport in transistors |
This in silico design approach can significantly accelerate the discovery of new fluorene-based materials with properties tailored for specific applications, from deep-blue emitters for displays to low-bandgap polymers for organic solar cells. worldscientific.comdntb.gov.uanih.gov By focusing synthetic efforts on the most promising candidates identified through computation, researchers can save significant time and resources.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-7-chloro-9H-fluorene, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via electrophilic aromatic substitution or halogenation of fluorene derivatives. For example, bromination of 7-chloro-9H-fluorene using bromine in acetic acid at 0°C yields the target compound . Optimization involves controlling stoichiometry (e.g., excess bromine for regioselectivity) and purification via column chromatography (ethyl acetate/hexane, 10:90 v/v) to achieve >80% purity . Reaction monitoring by TLC and NMR ensures intermediate stability .
Q. How can the purity of this compound be determined experimentally?
- Methodology : Analytical techniques include:
- HPLC/GC-MS : To assess purity and detect trace impurities (e.g., residual solvents or halogenated byproducts) .
- Melting Point Analysis : Compare observed values (e.g., 177–180°C for analogous bromofluorenes) with literature data .
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl/methylene groups at δ 1.5–2.5 ppm) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols .
- Storage : Store in sealed containers under dry, room-temperature conditions to prevent decomposition .
Advanced Research Questions
Q. How do substituents (Br, Cl) influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings .
- Experimental Validation : Compare reaction rates with analogous compounds (e.g., 2-bromo-7-iodo derivatives) to assess halogen leaving-group effects .
- X-ray Crystallography : Resolve steric effects from the fluorene backbone on catalytic accessibility .
Q. What strategies resolve contradictions in reported yields for bromination reactions of chloro-fluorene derivatives?
- Methodology :
- Meta-Analysis : Systematically compare reaction parameters (e.g., solvent polarity, temperature) across studies .
- Controlled Replication : Reproduce divergent protocols (e.g., POCl3 vs. Br2 in acetic acid) to identify critical variables .
- Kinetic Profiling : Use in-situ IR spectroscopy to monitor intermediate formation and side reactions .
Q. Can this compound serve as a precursor for photoluminescent materials?
- Methodology :
- Synthetic Functionalization : Introduce electron-donating groups (e.g., –NH2) via Buchwald-Hartwig amination to tune emission wavelengths .
- Optoelectronic Testing : Measure UV-Vis absorption and PL spectra in solution vs. solid state to assess aggregation-induced emission (AIE) properties .
- Computational Modeling : Predict bandgap modulation using TD-DFT to guide material design .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
